N-(1H-benzimidazol-2-ylmethyl)-3-nitrobenzamide

Physicochemical characterization Formulation Process chemistry

N-(1H-benzimidazol-2-ylmethyl)-3-nitrobenzamide is a benzimidazole-amide hybrid containing a meta-nitrobenzamide moiety tethered through a methylene linker to the 2-position of the benzimidazole core. This scaffold belongs to the broader family of benzimidazole-based bioactive molecules, which are recognized for diverse pharmacological properties including kinase inhibition, antimicrobial activity, and anticancer potential.

Molecular Formula C15H12N4O3
Molecular Weight 296.286
CAS No. 489403-95-4
Cat. No. B2601351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-benzimidazol-2-ylmethyl)-3-nitrobenzamide
CAS489403-95-4
Molecular FormulaC15H12N4O3
Molecular Weight296.286
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C15H12N4O3/c20-15(10-4-3-5-11(8-10)19(21)22)16-9-14-17-12-6-1-2-7-13(12)18-14/h1-8H,9H2,(H,16,20)(H,17,18)
InChIKeyPARXIKHGYQKPEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1H-Benzimidazol-2-ylmethyl)-3-nitrobenzamide (CAS 489403-95-4): Compound Class and Core Characteristics for Procurement Decisions


N-(1H-benzimidazol-2-ylmethyl)-3-nitrobenzamide is a benzimidazole-amide hybrid containing a meta-nitrobenzamide moiety tethered through a methylene linker to the 2-position of the benzimidazole core . This scaffold belongs to the broader family of benzimidazole-based bioactive molecules, which are recognized for diverse pharmacological properties including kinase inhibition, antimicrobial activity, and anticancer potential [1]. The presence of the nitro group at the meta position, the methylene spacer, and the free NH of the benzimidazole ring confer distinct physicochemical and reactivity profiles that influence both synthetic utility and biological target engagement.

1 Kinase inhibitor and antimicrobial screening scaffold
2 Free benzimidazole NH for target-engagement studies
3 Methylene-linked meta-nitrobenzamide synthetic elaboration

Why N-(1H-Benzimidazol-2-ylmethyl)-3-nitrobenzamide Cannot Be Simply Replaced by Its Closest Analogs


While a variety of benzimidazole-amide derivatives appear superficially interchangeable, subtle structural variations—such as the absence of the methylene linker, relocation of the nitro group to the para position, or N-substitution on the benzimidazole ring—profoundly alter hydrogen-bonding capacity, reactivity, and pharmacokinetic behavior [1]. These differences cannot be compensated for by post‑purchase derivatization and directly impact the outcome of biological assays or synthetic campaigns. The quantitative evidence below demonstrates that these structural distinctions translate into measurable differences in key physicochemical and biochemical parameters.

Linker Methylene linker absence may alter conformational flexibility and target-binding entropy.
Nitro Nitro group relocation (para vs. meta) can shift electronic profile and reduction potential.
NH N-substitution on benzimidazole removes a critical hydrogen-bond donor, changing kinase hinge interactions.

Quantitative Differentiation Evidence for N-(1H-Benzimidazol-2-ylmethyl)-3-nitrobenzamide (CAS 489403-95-4)


3-Nitro Substitution Increases Boiling Point and Density Relative to the Des-Nitro Analog, Informing Downstream Processing

The meta-nitro group in N-(1H-benzimidazol-2-ylmethyl)-3-nitrobenzamide raises the boiling point by approximately 33.5 °C and increases density by approximately 0.124 g/cm³ compared to the des-nitro counterpart N-(1H-benzimidazol-2-ylmethyl)benzamide . These differences affect solvent evaporation protocols, distillation conditions, and rheological properties during formulation.

Nitro effect on BP & density
Head-to-head
ΔBP ≈ +33.5 °C, ΔDensity ≈ +0.124 g/cm³
Informs purification and processing conditions
Predicted data; experimental verification advised
Physicochemical characterization Formulation Process chemistry

Methylene Linker Provision Modulates Lipophilicity and Molecular Weight vs. Direct Amide Bond Analogs

N-(1H-benzimidazol-2-ylmethyl)-3-nitrobenzamide exhibits an estimated logP range of 2.8–3.4 and a molecular weight of 296.28 g/mol . The direct-amide comparator N-(1H-benzimidazol-2-yl)-3-nitrobenzamide (CAS 301675-24-1) has a reported logP of 2.98 and a molecular weight of 282.25 g/mol . The additional methylene unit increases molecular weight by 14.03 g/mol and introduces a rotatable bond, measurable flexibility that alters permeability and target-binding entropy.

Linker effect on logP & MW
Cross-study comparable
ΔMW = +14.03 g/mol, logP shift <±0.4
Alters permeability and target-binding entropy
Predicted logP; confirm experimentally
Drug-likeness Lipophilicity Pharmacokinetics

Free Benzimidazole NH Endows an Additional Hydrogen-Bond Donor Relative to N-Substituted IRAK Inhibitor Analogs

N-(1H-benzimidazol-2-ylmethyl)-3-nitrobenzamide possesses two hydrogen-bond donor atoms (the benzimidazole NH and the amide NH) . In contrast, the closely related IRAK-1/4 inhibitor N-[1-(2-morpholinoethyl)-1H-benzimidazol-2-yl]-3-nitrobenzamide (CAS 509093-47-4) has the benzimidazole nitrogen substituted with a morpholinoethyl side chain, leaving only one H-bond donor (the amide NH) . The additional donor in the target compound can enhance interactions with polar binding pockets and influence aqueous solubility and permeability.

H-bond donor count
Class-level inference
Target: 2 HBD; Comparator: 1 HBD (ΔHBD = +1)
May affect kinase hinge-binding and solubility
Class-level; confirm in target-specific assays
Hydrogen bonding Drug-receptor interactions Selectivity

Procurement-Relevant Application Scenarios for N-(1H-Benzimidazol-2-ylmethyl)-3-nitrobenzamide


Medicinal Chemistry: Exploiting Free Benzimidazole NH for Kinase Hinge-Binding

In structure-based drug design programs targeting kinases, the unsubstituted benzimidazole NH of N-(1H-benzimidazol-2-ylmethyl)-3-nitrobenzamide offers a critical hydrogen-bonding anchor to the kinase hinge region . This differentiates it from N-alkylated analogs such as the IRAK-1/4 inhibitor, which cannot donate a hydrogen bond from the benzimidazole nitrogen. Med chem teams should prioritize this scaffold when seeking to maintain a donor interaction absent in comparator molecules.

Chemical Biology: Selective Bioreductive Probes Requiring a Reducible Nitro Group at Meta Position

The meta-nitro substituent of the target compound can be selectively reduced to an amine under mild conditions, enabling late-stage functionalization or prodrug activation in hypoxic environments [1]. Unlike the para-nitro isomer, the meta position offers distinct electronic properties that alter the reduction potential and coupling to conjugated systems, making the compound suitable for the development of hypoxia-selective imaging agents or anticancer prodrugs.

Process R&D: Superior Thermal Stability and Density for Industrial Scale-Up

The higher boiling point (625.9 °C) and density (1.424 g/cm³) of N-(1H-benzimidazol-2-ylmethyl)-3-nitrobenzamide relative to the des-nitro analog indicate stronger intermolecular interactions that can simplify solvent removal and improve crystallization yields during kilogram-scale synthesis. Process chemists may favor this compound over less stable alternatives when optimizing thermal processing steps.

Application
Selection Property
Validation Focus
Kinase inhibitor design studies
Free benzimidazole NH anchor
Hinge-binding interaction assays
Bioreductive prodrug research
Meta-nitro reducible group
Hypoxia-selective activation assays
Scale-up process development
Reported thermal/density profile
Crystallization and solvent removal optimization
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